![molecular formula C17H16FN3O2 B3073794 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018164-74-3](/img/structure/B3073794.png)

1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

説明

The compound “1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this specific compound, the available resources do not provide detailed information .科学的研究の応用

Kinase Inhibition

1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and related pyrazolo[3,4-b]pyridines have shown significant versatility as kinase inhibitors. Their ability to bind in multiple modes to the kinase hinge region makes them valuable in the design of inhibitors targeting a wide range of kinase-related diseases. This scaffold's flexibility, potency, and selectivity are derived from its ability to mimic several key interactions within the kinase pocket, making it a focal point in many patents and research efforts towards developing new therapeutic agents (Wenglowsky, 2013).

Cytochrome P450 Enzyme Inhibition

The compound's structure suggests potential activity in modulating the metabolism of other drugs through interaction with Cytochrome P450 enzymes. This interaction is crucial in predicting drug-drug interactions and understanding the metabolic pathways that might be influenced by or influence the activity of this compound, highlighting the importance of selective enzyme inhibition in the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).

Heterocyclic Synthesis

As a building block in heterocyclic chemistry, 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid contributes to the synthesis of a variety of novel heterocyclic compounds. Its reactive core is instrumental in forming compounds with diverse biological activities, serving as a foundation for developing new drugs and materials with potential applications in various fields of medicine and industry (Gomaa & Ali, 2020).

Optoelectronic Materials

The structural motif of pyrazolo[3,4-b]pyridines, including derivatives similar to 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has been explored in the development of optoelectronic materials. These compounds are part of luminescent small molecules and chelate compounds, indicating their potential in applications related to photo- and electroluminescence, showcasing the broader utility beyond pharmaceuticals into materials science (Lipunova et al., 2018).

Anticancer Research

The core structure of this compound is pivotal in the development of anticancer agents. Through various synthetic strategies, derivatives of pyrazolo[3,4-b]pyridines have been identified with promising anticancer activities. These activities are often mediated through targeting key biological pathways involved in cancer progression, making them valuable candidates for further drug development and therapeutic intervention (Parmar et al., 2023).

作用機序

Target of Action

The primary target of 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, also known as MFCD09834254, is typically a specific receptor or enzyme involved in a critical biochemical pathway. This compound is often designed to interact with receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling, growth, and differentiation .

Mode of Action

MFCD09834254 interacts with its target by binding to the active site of the receptor tyrosine kinase. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the signal transduction pathways that promote cell proliferation and survival are disrupted, leading to reduced cell growth and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of receptor tyrosine kinases by MFCD09834254 affects several key biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are essential for cell cycle progression, survival, and proliferation. By blocking these pathways, the compound can effectively halt the growth of cancer cells and induce programmed cell death .

Pharmacokinetics

The pharmacokinetics of MFCD09834254 involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues expressing high levels of the target receptor. Metabolism occurs primarily in the liver, where the compound is broken down by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. These ADME properties influence the compound’s bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of MFCD09834254 results in the inhibition of receptor tyrosine kinase activity, leading to decreased phosphorylation of downstream signaling proteins. This inhibition disrupts critical signaling pathways, resulting in reduced cell proliferation and increased apoptosis. At the cellular level, this translates to a decrease in tumor growth and potentially tumor regression .

Action Environment

The efficacy and stability of MFCD09834254 can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical molecules. For instance, the compound’s stability might decrease in highly acidic or basic environments. Additionally, the presence of other drugs or compounds that interact with cytochrome P450 enzymes can affect the metabolism and clearance of MFCD09834254, potentially altering its therapeutic efficacy .

特性

IUPAC Name |

1-(4-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-9(2)14-8-13(17(22)23)15-10(3)20-21(16(15)19-14)12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUZABOAGONUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

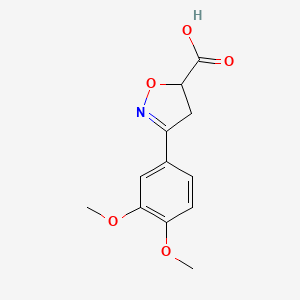

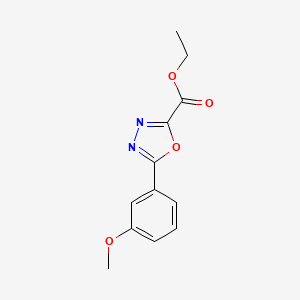

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073717.png)

![2-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3073723.png)

![7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073735.png)

![2-(3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073736.png)

![2-(3-Cyclopropyl-6-isopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073740.png)

![3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073748.png)

![3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073752.png)

![3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073758.png)

![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073770.png)

![3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073783.png)

![3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073790.png)

![3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073806.png)